molecular formula C24H30FN3O4S B2675737 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide CAS No. 898461-41-1

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide

Cat. No.: B2675737
CAS No.: 898461-41-1
M. Wt: 475.58
InChI Key: YECOHWCJYVSMGO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-oxalamide hybrid featuring a piperidine scaffold substituted with a 2,5-dimethylphenylsulfonyl group and a 2-fluorobenzyl moiety.

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-17-10-11-18(2)22(15-17)33(31,32)28-14-6-5-8-20(28)12-13-26-23(29)24(30)27-16-19-7-3-4-9-21(19)25/h3-4,7,9-11,15,20H,5-6,8,12-14,16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECOHWCJYVSMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C23H28FN3O4S
  • Molecular Weight : 461.6 g/mol
  • Functional Groups : Includes a piperidine moiety and an oxalamide functional group which contribute to its biological activity.

Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. The primary mechanisms through which this compound may exert its effects include:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in disease processes, such as tyrosinase, which is crucial for melanin production. This inhibition can be pivotal in treating conditions like hyperpigmentation .
  • Receptor Binding : The compound may also bind to specific receptors, altering their activity and influencing cellular responses. Binding affinity assays have been employed to evaluate these interactions.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as a therapeutic agent. For instance, docking analyses indicate that it can occupy active sites on target enzymes, effectively preventing substrate binding. This competitive inhibition has been quantified using IC50 values in various assays:

CompoundTarget EnzymeIC50 (μM)
This compoundTyrosinase0.18
Reference Compound (Kojic Acid)Tyrosinase17.76

These results indicate that the compound is significantly more effective than traditional inhibitors like kojic acid .

Case Studies

Synthesis and Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the sulfonamide functional group.
  • Introduction of the piperidine ring through nucleophilic substitution reactions.

Careful control of reaction conditions such as temperature and solvent choice is critical for optimizing yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on two sulfonamide derivatives: 2e and 2f (see Electronic Supplementary Material for ChemComm). While these compounds differ in their core structures (tetramethylpiperidine vs. piperidin-2-yl-ethyl-oxalamide), their synthetic and analytical methodologies offer insights for comparative analysis. Below is a detailed comparison:

Key Observations:

Synthetic Accessibility :

  • Both 2e and 2f were synthesized via the GP1 radical-mediated pathway, achieving moderate yields (66–75%). The absence of data for the target compound suggests alternative synthetic strategies may be required, possibly due to steric hindrance from the oxalamide and fluorobenzyl groups.
  • The use of silica gel chromatography for purification in 2e/2f aligns with standard practices for sulfonamide derivatives, implying similar methods could apply to the target compound .

Structural Nuances: 2e/2f lack the oxalamide linkage and fluorinated aromatic ring present in the target compound. These features in the latter may enhance binding specificity (via hydrogen bonding from oxalamide) and pharmacokinetic stability (via fluorine substitution) compared to 2e/2f .

Analytical Challenges: The target compound’s larger molecular weight and polar functional groups (oxalamide, sulfonyl) may complicate characterization.

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